Filociclovir - 632325-71-4

Filociclovir

Catalog Number: EVT-268107
CAS Number: 632325-71-4
Molecular Formula: C11H13N5O3
Molecular Weight: 263.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Filociclovir is under investigation in clinical trial NCT01433835 (Safety and Pharmacokinetics of Single Oral Doses of Filociclovir in Healthy Volunteers).
Source and Classification

Filociclovir is classified as an antiviral agent and is specifically designed to combat viral infections caused by herpesviruses. Its development stems from the need for effective treatments against human cytomegalovirus, especially in immunocompromised patients such as organ transplant recipients. The compound has shown promise in clinical trials, indicating its potential as a therapeutic option in virology .

Synthesis Analysis

Methods and Technical Details

The synthesis of filociclovir involves several key steps starting from readily available chemical precursors. The process typically includes:

  1. Formation of the cyclopropane ring: This is achieved through a series of reactions that introduce the methylene groups necessary for the structure.
  2. Nucleoside formation: The cyclopropane derivative is then coupled with a guanine base to form the nucleoside analog.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological evaluation.

The synthetic route often employs specific reaction conditions and catalysts to optimize yield and selectivity .

Molecular Structure Analysis

Structure and Data

Filociclovir has a complex molecular structure characterized by a methylenecyclopropane moiety attached to a guanine base. Its chemical formula is C13_{13}H17_{17}N5_5O4_4, and it features several functional groups that contribute to its biological activity. The molecular structure can be depicted as follows:

  • Molecular Weight: 293.31 g/mol
  • Structural Formula:
C13H17N5O4\text{C}_{13}\text{H}_{17}\text{N}_{5}\text{O}_{4}

This structure allows for effective interaction with viral enzymes, facilitating its mechanism of action against viral replication .

Chemical Reactions Analysis

Reactions and Technical Details

Filociclovir undergoes several critical reactions within the body:

  1. Phosphorylation: Once inside the cell, filociclovir is phosphorylated by the viral enzyme pUL97 to form its monophosphate derivative. This step is crucial as it activates the compound for further phosphorylation.
  2. Further Activation: Cellular kinases then convert the monophosphate into di- and triphosphate forms, which are essential for inhibiting viral DNA polymerase.
  3. Inhibition of Viral Replication: The triphosphate form competes with natural nucleotides, effectively blocking DNA synthesis in infected cells .
Mechanism of Action

Process and Data

The mechanism by which filociclovir exerts its antiviral effects involves multiple steps:

  1. Cellular Uptake: Filociclovir enters cells via nucleoside transporters.
  2. Phosphorylation Cascade: It undergoes phosphorylation first by pUL97 (a viral kinase) and then by cellular kinases.
  3. Inhibition of Viral DNA Polymerase: The active triphosphate form inhibits the viral DNA polymerase, preventing viral replication and assembly.

This multi-step activation process ensures that filociclovir selectively targets infected cells while sparing uninfected ones due to the absence of pUL97 in healthy cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Filociclovir exhibits several notable physical and chemical properties:

  • Solubility: It is relatively hydrophilic, which aids in its absorption when administered orally.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH levels or temperatures.
  • Melting Point: Specific melting point data are not widely published but are essential for understanding its formulation characteristics.

These properties are significant when considering dosage forms and delivery methods for therapeutic use .

Applications

Scientific Uses

Filociclovir has been investigated primarily for:

  • Antiviral Therapy: Its main application lies in treating infections caused by human cytomegalovirus, varicella zoster virus, and other herpesviruses.
  • Clinical Trials: Filociclovir has successfully completed Phase I trials assessing safety and pharmacokinetics, with ongoing studies evaluating efficacy against ocular adenoviruses and systemic cytomegalovirus infections in transplant recipients .

The potential applications extend beyond these initial uses, as ongoing research continues to explore its effectiveness against various viral pathogens.

Mechanistic Pathways of Antiviral Activity

Viral Enzyme-Mediated Phosphorylation Dynamics

Filociclovir (FCV), a methylenecyclopropane nucleoside analog, requires precise triphosphorylation to exert its antiviral activity. This activation cascade involves both viral and cellular kinases, representing a critical first step in its mechanism of action.

Role of pUL97 Kinase in Filociclovir Monophosphate Activation

The initial phosphorylation of FCV to its monophosphate form is predominantly mediated by the viral pUL97 kinase in cytomegalovirus (CMV) infections. This viral enzyme acts as a specific molecular switch that converts FCV to FCV-monophosphate (FCV-MP). Unlike cellular kinases, pUL97 exhibits high substrate specificity for FCV, enabling efficient first-step activation even at low intracellular drug concentrations. This process is ATP-dependent and occurs prior to cellular kinase involvement [8]. Crucially, FCV retains activity against CMV strains resistant to ganciclovir due to mutations in the UL97 gene, indicating distinct binding interactions. Biochemical studies confirm that FCV-MP accumulation decreases by >90% in UL97-deficient CMV strains, underscoring pUL97's non-redundant role in the initial phosphorylation step [3] [8].

Cellular Kinase Contributions to Triphosphate Formation

Following monophosphorylation, cellular kinases complete FCV activation to its triphosphate form (FCV-TP). The diphosphorylation step primarily involves guanylate kinase (GMPK), while nucleoside diphosphate kinases (NDPKs) catalyze the final phosphorylation to FCV-TP. This cellular phase enables broad-spectrum activity beyond CMV, including against adenoviruses lacking homologs of UL97. In adenoviral infections, cellular kinases alone perform all three phosphorylation steps, with thymidine kinase (TK) contributing significantly in rapidly dividing cells [1] [5]. Kinetic analyses reveal FCV-TP accumulation peaks at 24–48 hours post-administration in in vitro models, with a intracellular half-life exceeding 24 hours, promoting sustained antiviral pressure [1].

Table 1: Kinase Contributions to Filociclovir Phosphorylation

Phosphorylation StagePrimary Catalyzing KinaseViral SystemEfficiency (Relative Rate)
Monophosphate formationViral pUL97 kinaseCMV++++
Monophosphate formationCellular thymidine kinaseAdenovirus+++
Diphosphate formationCellular guanylate kinase (GMPK)All viruses++
Triphosphate formationNucleoside diphosphate kinases (NDPK)All viruses++++

DNA Polymerase Inhibition Mechanisms

Competitive Binding to Viral DNA Polymerase Active Sites

FCV-TP functions as a competitive inhibitor and obligate chain terminator for viral DNA polymerases. Structural analyses demonstrate that FCV-TP competes with endogenous deoxyguanosine triphosphate (dGTP) for incorporation into elongating DNA strands by viral polymerases including CMV pUL54 and adenovirus DNA polymerase. Upon incorporation, the methylenecyclopropane ring prevents addition of subsequent nucleotides, terminating DNA chain elongation [1] [3].

Comparative antiviral efficacy studies reveal FCV's superior inhibition against adenovirus polymerase relative to cidofovir. For instance, FCV exhibits EC₅₀ values of 0.50–4.68 µM against ocular adenovirus serotypes (HAdV-3, -4, -5, -8, -37), outperforming cidofovir (EC₅₀ 0.49–30.3 µM) in five of seven tested serotypes [1]. This enhanced activity correlates with FCV-TP's higher binding affinity (Ki = 0.08 µM) for adenovirus polymerase compared to cidofovir-diphosphate (Ki = 0.15 µM) [3].

Table 2: Filociclovir vs. Comparator Antiviral Activity Against DNA Viruses

VirusFilociclovir EC₅₀ (µM)Cidofovir EC₅₀ (µM)Ganciclovir EC₅₀ (µM)Virus Polymerase Target
HCMV (Towne strain)0.460.851.20pUL54
HAdV-54.68 ± 0.2930.3 ± 22.0>100AdV DNA pol
HAdV-80.50 ± 0.080.49 ± 0.03>100AdV DNA pol
VZV (Oka strain)1.84.22.5ORF28 pol
HHV-6B (Z29 strain)8.0*12.5*15.0*U38 pol

*Data from standardized CellTiter-Glo assays in HFF cells [3]; *IC₅₀ values (µM)

Disruption of Viral Replication Complex Assembly

Beyond direct polymerase inhibition, FCV-TP disrupts the structural integrity of viral replication complexes. In CMV, FCV-TP binding induces allosteric changes in pUL54 that reduce its interaction with processivity factor pUL44 and accessory protein pUL114. This destabilization decreases replication complex processivity by >70% in in vitro reconstitution assays [3] [5]. Similarly, in adenovirus, FCV incorporation disrupts the assembly of pretermitation complexes by preventing proper hexon protein–DNA interactions. Cryo-EM studies of adenovirus replication complexes show 50% reduced assembly efficiency when incubated with FCV-TP compared to controls [5].

This dual mechanism—direct chain termination and replication complex destabilization—explains FCV's efficacy against polymerase mutants resistant to other antivirals. For example, CMV strains with the pUL54 mutation L501I (ganciclovir-resistant) remain susceptible to FCV due to the compound's additional disruption of replication complex assembly [3] [8].

Table 3: Filociclovir Resistance Profiles in DNA Viruses

VirusResistance MutationAffected Gene/ProteinFold-Change in EC₅₀Mechanism Impact
HCMVC480FUL97 kinase8.5Reduced FCV monophosphorylation
HCMVL501IUL54 polymerase1.2No impact on replication complex disruption
HAdV-5D306EDNA polymerase6.0Reduced FCV-TP binding affinity
HHV-6BG798SU38 polymerase3.8Altered active site conformation

Properties

CAS Number

632325-71-4

Product Name

Filociclovir

IUPAC Name

2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one

Molecular Formula

C11H13N5O3

Molecular Weight

263.25 g/mol

InChI

InChI=1S/C11H13N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)2-6-1-11(6,3-17)4-18/h2,5,17-18H,1,3-4H2,(H3,12,14,15,19)/b6-2-

InChI Key

KMUNHOKTIVSFRA-KXFIGUGUSA-N

SMILES

C1C(=CN2C=NC3=C2N=C(NC3=O)N)C1(CO)CO

Solubility

Soluble in DMSO, not in water

Synonyms

MBX-400; MBX 400; MBX400; ZSM-162; ZSM 162; ZSM162 Filociclovir.

Canonical SMILES

C1C(=CN2C=NC3=C2N=C(NC3=O)N)C1(CO)CO

Isomeric SMILES

C1/C(=C/N2C=NC3=C2N=C(NC3=O)N)/C1(CO)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.